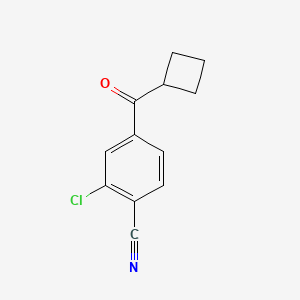

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile

Description

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is a benzonitrile derivative featuring a cyclobutane carbonyl substituent at the para position and a chlorine atom at the ortho position. The cyclobutanecarbonyl group likely enhances steric bulk and metabolic stability compared to simpler substituents, making it a candidate for therapeutic applications in muscle atrophy or hormonal regulation.

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-4-(cyclobutanecarbonyl)benzonitrile |

InChI |

InChI=1S/C12H10ClNO/c13-11-6-9(4-5-10(11)7-14)12(15)8-2-1-3-8/h4-6,8H,1-3H2 |

InChI Key |

FLBIHVXZZMARMV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzonitrile and cyclobutanecarboxylic acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a base such as triethylamine).

Procedure: The cyclobutanecarboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is then reacted with 2-chlorobenzonitrile in the presence of a base to form 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile.

Industrial Production Methods

Industrial production methods for 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The cyclobutanecarbonyl group can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted benzonitriles.

Reduction: Amines.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in neurodegenerative diseases. Research indicates that compounds with similar structures can exhibit significant activity against molecular targets associated with conditions such as Alzheimer's disease and Parkinson's disease.

- Case Study: Neuroprotective Properties

A study demonstrated that compounds structurally related to 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile showed promise as inhibitors of monoacylglycerol lipase (MAGL), an enzyme linked to neuroinflammation and neurodegeneration. The inhibition of MAGL can lead to increased levels of endocannabinoids, which have neuroprotective effects .

2. Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in synthetic organic chemistry.

- Data Table: Synthetic Routes Using 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic substitution | 4-(Cyclobutanecarbonyl)aniline | |

| Coupling reactions | Various biaryl compounds |

3. Material Science

In material science, 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is explored for its potential use in creating polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The trifluoromethyl group (in 2-Chloro-4-(trifluoromethyl)benzonitrile) enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

- Heterocyclic Additions :

Biological Activity

2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile is characterized by the presence of a chloro group, a benzonitrile moiety, and a cyclobutanecarbonyl group. This unique combination may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group may facilitate hydrogen bonding and electrostatic interactions, while the cyclobutanecarbonyl group contributes steric hindrance, affecting binding affinity and selectivity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties .

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 2-Chloro-4-(cyclobutanecarbonyl)benzonitrile exhibit significant antitumor activity. For example, related benzonitriles have shown cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of similar compounds, IC50 values were determined for multiple human cancer cell lines, demonstrating promising potential for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Hela | 22.8 |

| Compound B | SGC-7901 | 19.7 |

| Compound C | SHG-44 | 25.0 |

Antibacterial and Antifungal Properties

Additionally, compounds in this class have been reported to exhibit antibacterial and antifungal activities. The presence of the nitrile functional group is believed to enhance these properties by interfering with microbial cellular processes .

Case Study 1: Antitumor Efficacy

A recent investigation into the antitumor efficacy of related benzonitriles highlighted their potential as therapeutic agents. The study utilized the MTT assay to assess cell viability in response to treatment with various concentrations of the compounds. Results indicated a dose-dependent decrease in viability across multiple cancer cell lines, suggesting that structural modifications could enhance efficacy.

Case Study 2: Mechanistic Insights

Further research focused on elucidating the mechanism by which these compounds exert their biological effects. It was found that they may induce apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death. This mechanism is critical for developing targeted therapies against resistant cancer types .

Q & A

Q. What are the primary synthetic routes for preparing 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-2-chlorobenzonitrile and pyrazole boronic esters. Key steps include:

- Catalyst System : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water (3:1 v/v) at reflux (80–90°C) .

- Base : Potassium carbonate (2.07 equivalents) for deprotonation and stabilizing intermediates .

- Deprotection : Post-coupling, the tetrahydropyran (THP) protecting group is removed using HCl in methanol (10% v/v) .

Yield optimization requires strict control of reaction time (≤24 hours) and inert atmosphere (N₂) to prevent palladium catalyst oxidation.

Q. How is tautomerism in the pyrazole ring of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile addressed during structural characterization?

Methodological Answer: The pyrazole ring exists in equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl tautomers. To resolve ambiguity:

- NMR Analysis : ¹H-NMR in DMSO-d₆ shows distinct proton signals for the NH group (δ 12.5–13.5 ppm) and coupling patterns between pyrazole protons .

- X-ray Crystallography : Single-crystal studies confirm the dominant tautomer in the solid state (e.g., 1H-pyrazol-3-yl in the hydrochloride salt form) .

Advanced Research Questions

Q. What strategies mitigate side reactions during the Suzuki coupling of 4-bromo-2-chlorobenzonitrile with bulky boronic esters?

Methodological Answer: Bulky boronic esters (e.g., 1-(THP)-pyrazole-5-boronic acid pinacol ester) can lead to incomplete coupling or homocoupling. Mitigation involves:

- Solvent Polarity : Acetonitrile enhances solubility of aromatic intermediates and stabilizes the Pd(0) catalyst .

- Catalyst Loading : Increasing Pd(OAc)₂ to 5 mol% improves turnover frequency in sterically hindered systems .

- Microwave-Assisted Synthesis : Reduces reaction time (≤2 hours vs. 24 hours conventionally), minimizing decomposition .

Q. How does the crystal form of 2-chloro-4-(cyclobutanecarbonyl)benzonitrile derivatives impact biological activity in mineralocorticoid receptor antagonism?

Methodological Answer: Crystallization conditions (e.g., solvent, cooling rate) dictate polymorph formation, which affects solubility and receptor binding. For example:

- Hydrate vs. Anhydrous Forms : Hydrates (e.g., Form A in water/ethanol) show 20–30% higher aqueous solubility, enhancing bioavailability in renal injury models .

- Powder X-ray Diffraction (PXRD) : Used to verify phase purity (>99% crystallinity) and correlate lattice parameters with in vitro IC₅₀ values .

Q. What computational methods predict the adsorption behavior of benzonitrile derivatives on metal surfaces, and how do they inform catalytic applications?

Methodological Answer: Density Functional Theory (DFT) simulations model adsorption on Ag, Au, or Pt surfaces:

- Binding Sites : The nitrile group binds preferentially to undercoordinated metal atoms (e.g., Ag(111)) with adsorption energies of −1.2 to −1.5 eV .

- Surface-Enhanced Raman Spectroscopy (SERS) : Validates predicted orientations (e.g., vertical vs. flat adsorption) for designing catalytic interfaces .

Contradictions and Limitations

- Catalyst Deactivation : reports high yields (>90%) with Pd(OAc)₂, but notes inconsistent reproducibility with PdCl₂(PPh₃)₂ in THF, suggesting solvent-dependent catalyst stability.

- Tautomerism in Bioassays : While X-ray confirms the 3-yl tautomer in solids (), solution-phase bioactivity assays (e.g., AR antagonism) may involve dynamic tautomerism, complicating structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.